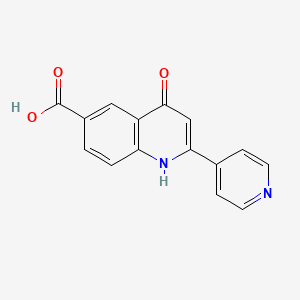
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina con un anillo de piridina unido en la posición 4 y un grupo ácido carboxílico en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico generalmente implica reacciones de varios pasos a partir de materiales de partida fácilmente disponibles. Una ruta sintética común involucra la condensación de 4-piridinacarboxaldehído con un derivado de anilina apropiado, seguido de pasos de ciclización y oxidación. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos, temperaturas elevadas y solventes específicos para facilitar las transformaciones deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo, la síntesis asistida por microondas y el uso de principios de química verde se pueden emplear para mejorar la eficiencia y la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo oxo se puede oxidar aún más para formar derivados más complejos.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Los anillos de piridina y quinolina pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos medios ácidos o básicos.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolina, mientras que la reducción puede producir derivados de tetrahidroquinolina. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados de quinolina y piridina.
Aplicaciones Científicas De Investigación
El ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de materiales novedosos y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir enzimas clave involucradas en vías metabólicas, ejerciendo así sus efectos terapéuticos. Los objetivos moleculares y las vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-oxo-1,4-dihidroquinolina-3-carboxílico: Estructura similar pero con el grupo ácido carboxílico en la posición 3.
Ácido 2-(piridin-4-il)-1,4-dihidroquinolina-3-carboxílico: Estructura similar pero con el grupo ácido carboxílico en la posición 3 y sin grupo oxo.
Ácido 4-oxo-2-(piridin-3-il)-1,4-dihidroquinolina-6-carboxílico: Estructura similar pero con el anillo de piridina unido en la posición 3.
Unicidad
El ácido 4-oxo-2-(piridin-4-il)-1,4-dihidroquinolina-6-carboxílico es único debido a su patrón de sustitución específico, que confiere reactividad química y actividad biológica distintas. La presencia del grupo oxo en la posición 4 y el grupo ácido carboxílico en la posición 6 del anillo de quinolina, junto con el anillo de piridina en la posición 4, lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
90034-54-1 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-oxo-2-pyridin-4-yl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-8-13(9-3-5-16-6-4-9)17-12-2-1-10(15(19)20)7-11(12)14/h1-8H,(H,17,18)(H,19,20) |
Clave InChI |
WEWBUUFANKONDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)








![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
